1-(3-Fluorophenyl)propan-1-amine
Overview
Description
1-(3-Fluorophenyl)propan-1-amine is a compound that has been studied for its various biological activities and chemical properties. It is structurally characterized by the presence of a fluorophenyl group attached to a propan-1-amine moiety. The fluorine atom's presence on the aromatic ring can significantly influence the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related fluorinated phenylpropanamines can be achieved through various methods. For instance, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, indicating that halogenated toluenes can serve as precursors for such compounds . Another example is the synthesis of 3-fluoro-1-aminoadamantane, which was accomplished in a three-step reaction sequence, demonstrating the feasibility of rapid and convenient synthetic routes for fluorinated amines .
Molecular Structure Analysis
The molecular structure of fluorinated amines can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine was confirmed by IR, 1H NMR, and 13C NMR . Additionally, the vibrational and electronic structure of related compounds like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT calculations and spectroscopic methods, providing insights into the zwitterionic forms and hydrogen bonding interactions .
Chemical Reactions Analysis
Fluorinated phenylpropanamines can undergo various chemical reactions. Nucleophilic attacks on carbon-carbon double bonds have been studied, with the substitution of halogenated ethylenes by anilines in alcohols being of particular interest . The presence of the fluorine atom can influence the reaction kinetics and mechanisms, as seen in the different behaviors of chloro- and fluoro-ethylene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluorophenyl)propan-1-amine and related compounds are influenced by the presence of the fluorine atom and the structure of the amine. For instance, the introduction of alkyl groups to the amine can affect the compound's pressor activity and toxicity, as seen in the study of 1-(3-fluorophenyl)-2-aminoethanol and its analogs . The fluorine atom's electronegativity can also impact the compound's binding affinities for biological receptors, as demonstrated by the dopamine receptor affinities of fluorinated ethylamine derivatives .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biocatalysis .
Summary of the Application
“1-(3-Fluorophenyl)propan-1-amine” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines . It’s also used in the chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine .
Methods of Application or Experimental Procedures
In the transaminase-mediated synthesis, immobilised whole-cell biocatalysts with ®-transaminase activity are used for the synthesis of novel disubstituted 1-phenylpropan-2-amines . In the chiral selective synthesis, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme .
Results or Outcomes
In the transaminase-mediated synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee . In the chiral selective synthesis, the highest conversion was 99.22±2.61%, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% .
Application in Pharmaceutical Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Synthesis .
Summary of the Application
“(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride” is a pivotal entity of different pharmaceutical drugs and a primary component in the synthesis of therapeutics in different derivatized forms . This includes (1R)-(3-methoxyphenyl)ethan-1-amine for Tecalcet hydrochloride which is an oral calcium receptor used for treatment of secondary hyperparathyroidism , (1R)-(1-naphthyl)ethanamine for Cinacalcet which helps to cure parathyroid carcinoma, tertiary hyperparathyroidism, and primary hyperparathyroidism , (S)-α-methylbenzylamines for Rivastigmine which is a cholinesterase inhibitor and most prominent drug for the treatment of Parkison’s and Alzheimer’s disease during early stages , amongst many others.
Results or Outcomes
The outcomes of these applications are the production of various pharmaceutical drugs that have significant therapeutic effects. The specific results would depend on the specific drug being synthesized .
Application in Stimulant Drug Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Synthesis .
Summary of the Application
“1-(3-Fluorophenyl)propan-1-amine” is also known as 3-Fluoroamphetamine (3-FA; PAL-353) . It is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine . 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .
Results or Outcomes
The outcomes of these applications are the production of various pharmaceutical drugs that have significant therapeutic effects. The specific results would depend on the specific drug being synthesized .
properties
IUPAC Name |
1-(3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGBCCRQCRIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627639 | |
Record name | 1-(3-Fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)propan-1-amine | |
CAS RN |
473732-57-9 | |
Record name | 1-(3-Fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.